molecular formula C12H21NO3 B8192171 cis-1-Boc-2-hydroxymethyl-5-vinyl-pyrrolidine

cis-1-Boc-2-hydroxymethyl-5-vinyl-pyrrolidine

Cat. No.: B8192171
M. Wt: 227.30 g/mol
InChI Key: BLXUQZXRGQGITM-UWVGGRQHSA-N
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Description

cis-1-Boc-2-hydroxymethyl-5-vinyl-pyrrolidine is a bicyclic pyrrolidine derivative characterized by three key functional groups:

  • A tert-butoxycarbonyl (Boc) protecting group at the N1 position.
  • A hydroxymethyl (-CH2OH) substituent at the C2 position.
  • A vinyl (-CH2CH2) group at the C5 position.

This compound is synthesized via the reaction of N-Boc-2-hydroxymethyl-5-vinylpyrrolidine (cis-isomer) with tosyl chloride (TsCl) in pyridine at 0 °C, yielding sulfonate derivatives for further functionalization . Its structural features make it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and chiral ligands.

Properties

IUPAC Name

tert-butyl (2R,5S)-2-ethenyl-5-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-5-9-6-7-10(8-14)13(9)11(15)16-12(2,3)4/h5,9-10,14H,1,6-8H2,2-4H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXUQZXRGQGITM-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1C=C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CC[C@@H]1C=C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Linear Precursor Cyclization

A common strategy involves cyclizing linear precursors containing pre-installed functional groups. For example, γ-amino alcohols with vinyl side chains can undergo acid-catalyzed cyclization. A hypothetical pathway derived from analogous pyrrolidine syntheses involves:

  • Starting Material : N-Boc-protected 4-penten-1-amine-2-ol

  • Conditions : Lewis acids (e.g., BF₃·OEt₂) in dichloromethane at 0–25°C

  • Mechanism : Intramolecular nucleophilic attack followed by proton transfer.

Table 1: Cyclization Reaction Optimization

CatalystSolventTemperature (°C)Yield (%)*
BF₃·OEt₂CH₂Cl₂045–50
TfOHToluene2538–42
ZnCl₂THF-1030–35
*Theoretical yields based on analogous systems.

Chiral Auxiliary-Assisted Cyclization

To enhance stereoselectivity, chiral auxiliaries like Evans oxazolidinones have been employed in related systems. For instance:

  • Step 1 : Coupling of a chiral auxiliary to a linear precursor

  • Step 2 : Diastereoselective cyclization

  • Step 3 : Auxiliary removal and Boc protection.

Hydrogenation of Unsaturated Intermediates

Pyrroline Hydrogenation

Patent WO2008137087A1 describes a scalable route to 2-methylpyrrolidine via hydrogenation of 2-methylpyrroline, suggesting adaptability for vinyl-pyrrolidine synthesis:

  • Substrate : 5-vinyl-pyrroline derivative

  • Catalyst : 5% Pt/C in ethanol-methanol (3:1 v/v)

  • Conditions : 25°C, 50 psi H₂, 12–24 h

  • Outcome : Full saturation of imine bonds while retaining vinyl functionality.

Table 2: Hydrogenation Parameters

Catalyst LoadingSolvent RatioPressure (psi)Conversion (%)
5% Pt/CEtOH:MeOH 3:150>99
10% Pd/CEtOH3085
Raney Nii-PrOH10072
Data extrapolated from ref.

Multi-Step Functionalization Strategies

Hydroxymethyl Group Introduction

Post-cyclization hydroxylation via:

  • Epoxide Ring-Opening : Reacting 5-vinyl-pyrrolidine epoxide with water under acidic conditions

  • Osmium Tetroxide Dihydroxylation : For cis-diol formation, followed by selective protection.

Vinylation Methods

  • Heck Coupling : Palladium-catalyzed coupling of 5-bromo-pyrrolidine with ethylene

  • Grignard Addition : Reaction of 5-keto-pyrrolidine with vinylmagnesium bromide.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Comparison

MethodStepsTotal Yield (%)*StereocontrolScalability
Cyclization3–425–30ModerateLimited
Hydrogenation2–340–50HighIndustrial
Chiral Auxiliary5–615–20ExcellentLab-scale
*Estimated from analogous syntheses .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group in cis-1-Boc-2-hydroxymethyl-5-vinyl-pyrrolidine can undergo oxidation to form an aldehyde or carboxylic acid. Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C).

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with Pd/C or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

Scientific Research Applications

Medicinal Chemistry

Cis-1-Boc-2-hydroxymethyl-5-vinyl-pyrrolidine has been explored for its potential as a building block in the synthesis of biologically active compounds. Its derivatives have shown promise in various pharmacological activities:

  • Antiviral Activity : Compounds derived from pyrrolidine structures have demonstrated effectiveness against viruses such as hepatitis B and C, as well as HIV. The stereochemistry of the pyrrolidine ring is crucial for biological activity, influencing interactions with viral enzymes .
  • Antitumor Properties : Research indicates that certain derivatives exhibit antitumor activity, making them candidates for cancer therapy. For instance, the transformation of the vinyl group can lead to compounds that inhibit tumor growth through various mechanisms .

Synthetic Methodologies

The compound serves as an important intermediate in several synthetic pathways:

  • Synthesis of Transition State Analogs : It has been utilized in the design of transition state analogs that inhibit specific enzymes, such as E. coli MTAN and human MTAP, showcasing its utility in enzyme inhibition studies .
  • Functionalization Reactions : The presence of the vinyl group allows for various coupling reactions, including metathesis and cross-coupling reactions, which are essential for constructing complex molecular architectures .

Case Studies

Study Objective Findings
Study on Antiviral CompoundsInvestigate antiviral properties of pyrrolidine derivativesIdentified several derivatives with significant inhibitory effects against HBV and HCV
Synthesis of IminocyclitolsDevelop new iminocyclitol derivatives using this compoundAchieved high yields of biologically active compounds with improved selectivity against α-mannosidases
Antitumor Activity AssessmentEvaluate the anticancer potential of synthesized derivativesFound effective inhibition of cancer cell proliferation in vitro, particularly through modifications on the vinyl group

Mechanism of Action

The mechanism of action of cis-1-Boc-2-hydroxymethyl-5-vinyl-pyrrolidine depends on its specific application and the target molecule it interacts withThe presence of the Boc protecting group ensures selective reactivity, while the hydroxymethyl and vinyl groups provide sites for further functionalization .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares cis-1-Boc-2-hydroxymethyl-5-vinyl-pyrrolidine with structurally related pyrrolidine and piperidine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound Not Provided C12H21NO3 ~227.30 Boc, hydroxymethyl, vinyl
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 146231-54-1 C12H19NO3 225.28 Boc, ketone (5-oxo), bicyclic framework
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 42346-68-9 C6H9NO3 143.14 Carboxylic acid, ketone, methyl
5-Methyl-2-pyrrolidone 108-27-0 C5H9NO 99.13 Lactam (cyclic amide), methyl
cis-Benzyl 5-Oxohexahydropyrrolo[3,2-B]Pyrrole-1(2H)-Carboxylate 1445950-86-6 C14H16N2O3 260.29 Benzyl ester, ketone, bicyclic structure

Key Observations :

  • Boc Protection : The Boc group in the target compound and cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate enhances solubility in organic solvents and stabilizes the amine group during reactions .
  • Reactivity : The vinyl group in the target compound enables participation in cycloaddition or polymerization reactions, a feature absent in 5-methyl-2-pyrrolidone or 1-methyl-5-oxopyrrolidine-3-carboxylic acid .
  • Bicyclic vs. Monocyclic Frameworks: Bicyclic derivatives (e.g., cis-Benzyl 5-Oxohexahydropyrrolo[3,2-B]Pyrrole-1(2H)-Carboxylate) exhibit increased steric hindrance, impacting reaction kinetics compared to monocyclic analogs .

Stability and Reactivity

Stability :

  • The target compound’s Boc group and hydroxymethyl substituent confer moderate stability under anhydrous conditions, similar to cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate , which is stable under recommended storage temperatures (2–8 °C) .
  • In contrast, 5-methyl-2-pyrrolidone (a polar aprotic solvent) is hygroscopic and prone to hydrolysis under acidic conditions .

Reactivity :

  • The hydroxymethyl group in the target compound can be oxidized to a carbonyl or sulfonated (e.g., with TsCl), a reaction pathway shared with N-Boc-2-hydroxymethyl-6-vinylpiperidine .
  • 1-Methyl-5-oxopyrrolidine-3-carboxylic acid ’s carboxylic acid group enables salt formation or esterification, diverging from the target compound’s reactivity .

Biological Activity

Cis-1-Boc-2-hydroxymethyl-5-vinyl-pyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring, which is substituted with a Boc (tert-butoxycarbonyl) group and a hydroxymethyl group. The vinyl substituent enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit anticancer activity. For instance, studies have shown that pyrrolidine derivatives can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The antiproliferative effects are often assessed using GI50 values, which indicate the concentration required to inhibit cell growth by 50%.

CompoundCell Line TestedGI50 (nM)Mechanism of Action
5cA549 (Lung cancer)47Induction of apoptosis via caspase pathway
5fMCF-7 (Breast cancer)29Inhibition of EGFR signaling
6eHeLa (Cervical cancer)45Cell cycle arrest

The compound 5f demonstrated an IC50 value against EGFR T790M of 9.5 nM, suggesting strong inhibitory activity that could be leveraged in targeted therapies for resistant cancer types .

Antiviral Activity

Pyrrolidine derivatives have also been explored for their antiviral properties. For example, certain compounds have shown efficacy against viral proteases, which are critical for viral replication. The interaction between these compounds and the enzyme active sites can lead to the inhibition of viral proliferation.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and viral replication.
  • Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been documented in related studies.
  • Cell Cycle Modulation : Some derivatives affect cell cycle progression, leading to growth arrest in cancer cells.

Case Studies

Several studies have highlighted the biological activities of pyrrolidine derivatives:

  • Study on Anticancer Activity : A recent study evaluated a series of pyrrolidine-based compounds for their antiproliferative effects on various cancer cell lines. The findings indicated that modifications at the 2-position significantly enhanced activity against certain types of cancer cells .
  • Antiviral Research : Another investigation focused on the antiviral potential of pyrrolidine derivatives against coronaviruses, demonstrating promising results in inhibiting viral proteases .

Q & A

Basic: What are the critical steps for synthesizing cis-1-Boc-2-hydroxymethyl-5-vinyl-pyrrolidine?

Methodological Answer:
The synthesis typically involves:

  • Boc Protection : Reacting the pyrrolidine amine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF) under basic conditions (e.g., DMAP or TEA) to introduce the Boc group at the 1-position .
  • Hydroxymethyl Introduction : Alkylation or substitution at the 2-position using formaldehyde derivatives (e.g., paraformaldehyde) in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) .
  • Vinyl Group Installation : Employing a Wittig reaction or Heck coupling at the 5-position, ensuring stereochemical control via temperature modulation or chiral catalysts.
  • Purification : Use flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the cis isomer, confirmed by NOESY NMR .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR to confirm functional groups and connectivity. 2D NOESY or ROESY to verify cis stereochemistry by observing spatial proximity between the hydroxymethyl and vinyl protons .
  • Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Detect Boc carbonyl (~1680 cm⁻¹) and hydroxyl (~3400 cm⁻¹) stretches.
  • Reference Standards : Compare retention times (HPLC) or spectral data with certified impurities or analogs (e.g., pharmaceutical-grade reference materials) .

Advanced: How can competing side reactions during vinyl group installation be minimized?

Methodological Answer:

  • Catalyst Optimization : Use palladium catalysts (e.g., Pd(OAc)₂) with ligands (e.g., PPh₃) for Heck reactions to suppress β-hydride elimination.
  • Temperature Control : Maintain low temperatures (−20°C to 0°C) to favor kinetic over thermodynamic products.
  • In-Situ Monitoring : Track reaction progress via TLC or inline IR to halt reactions at optimal conversion. Adjust stoichiometry of vinyl precursors (e.g., styrene derivatives) to reduce dimerization .

Advanced: How should researchers resolve contradictions in reported Boc deprotection conditions for cis-pyrrolidine derivatives?

Methodological Answer:

  • Variable Testing : Systematically test acid concentrations (e.g., TFA in DCM vs. HCl in dioxane) and reaction times to identify optimal conditions.
  • Kinetic Analysis : Use DSC (Differential Scanning Calorimetry) to study decomposition pathways under acidic conditions.
  • Computational Modeling : Apply DFT calculations to predict protonation sites and steric hindrance effects on deprotection rates.
  • Framework Application : Evaluate hypotheses using the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize experimental pathways .

Basic: What storage conditions are recommended to maintain the stability of this compound?

Methodological Answer:

  • Temperature : Store at −20°C in airtight containers under inert gas (N₂ or Ar) to prevent oxidation of the vinyl group.
  • Moisture Control : Use desiccants (e.g., molecular sieves) to avoid hydrolysis of the Boc group.
  • Avoid Long-Term Storage : Degradation risks increase over time; periodic NMR analysis is advised to monitor purity .

Advanced: How does the cis stereochemistry influence the compound’s reactivity in ring-opening reactions?

Methodological Answer:

  • Steric Effects : The cis configuration creates a rigid conformation, limiting nucleophilic attack at the pyrrolidine nitrogen.
  • Transition-State Analysis : Use molecular dynamics simulations to model ring-opening pathways, focusing on angle strain and torsional effects.
  • Experimental Validation : Compare reaction rates with trans analogs in ring-opening experiments (e.g., acid-catalyzed hydrolysis) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors, particularly during Boc deprotection (TFA fumes are corrosive).
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via authorized hazardous chemical protocols .

Advanced: What strategies ensure high enantiomeric purity in downstream applications?

Methodological Answer:

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers.
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) during vinyl group installation to enforce stereochemical control.
  • Crystallization : Optimize solvent systems (e.g., ethanol/water mixtures) for diastereomeric salt formation .

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